molecular formula C9H14N2 B15123795 Exo-9-azabicyclo[3.3.1]nonane-3-carbonitrile

Exo-9-azabicyclo[3.3.1]nonane-3-carbonitrile

Cat. No.: B15123795
M. Wt: 150.22 g/mol
InChI Key: KSDYBQMBGXRXSQ-CBLAIPOGSA-N
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Description

Exo-9-azabicyclo[3.3.1]nonane-3-carbonitrile is a bicyclic compound characterized by a rigid 6/5 fused ring system with a nitrogen atom at the bridgehead position (9-aza) and a nitrile (-CN) group at the exo-3 position. Its molecular formula is C₁₀H₁₃N₂, with a molecular weight of 161.22 g/mol (calculated for the free base). The hydrochloride salt form (CAS: 1523541-93-6) is commonly utilized in pharmaceutical synthesis .

This compound serves as a critical intermediate in the synthesis of granisetron derivatives, which are 5-HT₃ receptor antagonists used to treat chemotherapy-induced nausea . The bicyclo[3.3.1]nonane scaffold is pharmacologically significant due to its structural resemblance to tropane alkaloids, enabling interactions with central nervous system (CNS) targets .

Properties

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

(1S,5R)-9-azabicyclo[3.3.1]nonane-3-carbonitrile

InChI

InChI=1S/C9H14N2/c10-6-7-4-8-2-1-3-9(5-7)11-8/h7-9,11H,1-5H2/t7?,8-,9+

InChI Key

KSDYBQMBGXRXSQ-CBLAIPOGSA-N

Isomeric SMILES

C1C[C@@H]2CC(C[C@H](C1)N2)C#N

Canonical SMILES

C1CC2CC(CC(C1)N2)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of exo-9-azabicyclo[3.3.1]nonane-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a nitrile compound, followed by cyclization to form the bicyclic structure. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Exo-9-azabicyclo[3.3.1]nonane-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like Fe(NO3)3·9H2O for oxidation, reducing agents like LiAlH4 for reduction, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include carbonyl compounds from oxidation, amine derivatives from reduction, and various substituted compounds from substitution reactions .

Scientific Research Applications

Exo-9-azabicyclo[3.3.1]nonane-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which exo-9-azabicyclo[3.3.1]nonane-3-carbonitrile exerts its effects involves its ability to act as a catalyst in oxidation reactions. It facilitates the transfer of oxygen atoms to substrates, converting alcohols to carbonyl compounds. The molecular targets and pathways involved include interactions with specific enzymes and catalytic systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The table below summarizes key analogues and their distinguishing features:

Compound Name (CAS) Substituents/Modifications Heteroatoms Molecular Weight (g/mol) Key Applications/Activity References
Exo-9-azabicyclo[3.3.1]nonane-3-carbonitrile (1523541-93-6) -CN at exo-3 position 1N 161.22 (free base) Granisetron intermediate
9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine (MFCD06657547) -NH₂ at 3-position, -CH₃ at 9-position 1N 168.27 CNS-targeting ligands
Methyl exo-9-azabicyclo[3.3.1]nonane-3-carboxylate (2101775-07-7) -COOCH₃ at exo-3 position 1N 219.71 (HCl salt) Protein degradation building blocks
3,7-Diazabicyclo[3.3.1]nonan-9-ones Ketone (=O) at 9-position, dual N atoms 2N ~195–220 Conformational studies, alkaloid mimics
9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid (1630906-39-6) -COOH at 7-position, -O- bridge, -Bn at 9-position 1N, 1O 295.78 (HCl salt) Nicotinic receptor modulation
9-Azabicyclo[4.2.1]nonane derivatives Expanded ring system (4.2.1 vs. 3.3.1) 1N Varies Anatoxin-a analogs (nAChR agonists)

Key Differences and Implications

Ring Size and Skeletal Flexibility
  • The 3.3.1 bicyclic system (e.g., target compound) provides a compact, rigid scaffold ideal for receptor binding .
  • 4.2.1 analogues (e.g., anatoxin-a derivatives) exhibit enhanced conformational flexibility, enabling broader interactions with nicotinic acetylcholine receptors (nAChRs) .
Functional Group Effects
  • The nitrile group in the target compound facilitates nucleophilic substitution reactions during derivatization .
  • Carboxylate (-COOH) : Increases hydrophilicity and ionic interactions, as seen in 9-benzyl-3-oxa derivatives, which are explored for CNS penetration .
Pharmacological Activity
  • Granisetron intermediates : The target compound’s nitrile group is pivotal for 5-HT₃ antagonism, while 3,7-diazabicyclo derivatives with dual N atoms show altered selectivity due to enhanced hydrogen-bonding networks .
  • nAChR agonists: 9-Azabicyclo[4.2.1]nonane derivatives mimic anatoxin-a’s structure, leveraging their expanded rings for receptor activation .

Research Findings and Trends

  • Bioactivity Optimization : Substitution at the 3-position (e.g., -CN, -COOCH₃, -NH₂) directly impacts target selectivity. For example, nitrile-containing derivatives show superior 5-HT₃ affinity over carboxylate esters .
  • Stereochemical Influence : Exo-isomers generally exhibit higher metabolic stability than endo counterparts due to reduced steric hindrance in enzymatic environments .
  • Emerging Applications : 3,7-Diazabicyclo derivatives are being explored as bifunctional catalysts in asymmetric synthesis, leveraging their rigid chiral centers .

Biological Activity

Exo-9-azabicyclo[3.3.1]nonane-3-carbonitrile is a bicyclic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of the compound's biological activity, mechanisms of action, and relevant studies.

Chemical Structure and Properties

This compound belongs to a class of bicyclic compounds characterized by a nitrogen atom in the ring structure. Its molecular formula is C10H16NC_{10}H_{16}N with a distinctive bicyclic framework that influences its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, modulating biochemical pathways critical for cellular functions.
  • Receptor Modulation : It has shown potential in binding to neurotransmitter receptors, influencing neurotransmission and possibly affecting mood and cognitive functions.

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities:

  • Neuropharmacological Effects :
    • Studies suggest the compound may modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial for mood regulation and cognitive function.
    • Its structural similarity to psychoactive substances indicates potential therapeutic applications in treating anxiety and depression.
  • Antioxidant Activity :
    • The compound has been studied for its antioxidant properties, which may contribute to its protective effects against oxidative stress in cells .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound, revealing promising results:

StudyFindings
Study 1: Neuropharmacological EvaluationDemonstrated modulation of serotonin receptors, suggesting potential antidepressant effects.
Study 2: Antioxidant Activity AssessmentExhibited significant scavenging activity against free radicals, indicating protective cellular effects against oxidative damage .
Study 3: Enzyme Interaction AnalysisIdentified as an inhibitor of specific enzymes involved in metabolic pathways, highlighting its potential as a therapeutic agent.

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic synthesis techniques that require careful control of reaction conditions to ensure high yields and purity. Its applications span various fields including:

  • Medicinal Chemistry : As a precursor or lead compound in drug development targeting neurological disorders.
  • Chemical Research : Used as a building block for synthesizing more complex molecules with potential therapeutic properties.

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